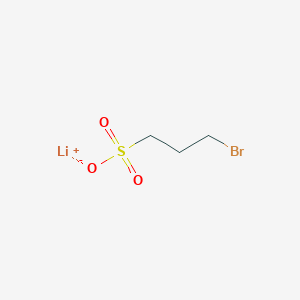Lithium(1+) ion 3-bromopropane-1-sulfonate
CAS No.: 127666-86-8
Cat. No.: VC6581623
Molecular Formula: C3H6BrLiO3S
Molecular Weight: 208.98
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 127666-86-8 |
|---|---|
| Molecular Formula | C3H6BrLiO3S |
| Molecular Weight | 208.98 |
| IUPAC Name | lithium;3-bromopropane-1-sulfonate |
| Standard InChI | InChI=1S/C3H7BrO3S.Li/c4-2-1-3-8(5,6)7;/h1-3H2,(H,5,6,7);/q;+1/p-1 |
| Standard InChI Key | BBLXEXPJFSLSFO-UHFFFAOYSA-M |
| SMILES | [Li+].C(CS(=O)(=O)[O-])CBr |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
Lithium(1+) ion 3-bromopropane-1-sulfonate is characterized by a propane backbone substituted with a bromine atom at the third carbon and a sulfonate group at the first carbon, coordinated to a lithium cation. The IUPAC name, lithium;3-bromopropane-1-sulfonate, reflects this arrangement . Key identifiers include:
| Property | Value |
|---|---|
| CAS Number | 127666-86-8 |
| Molecular Formula | |
| Molecular Weight | 209.0 g/mol |
| InChI | InChI=1S/C3H7BrO3S.Li/c4-2-1-3-8(5,6)7;/h1-3H2,(H,5,6,7);/q;+1/p-1 |
| Hydrogen Bond Donor Count | 0 |
The absence of hydrogen bond donors and the presence of a highly polar sulfonate group contribute to its ionic nature and solubility in polar solvents .
Structural Analysis
The compound’s structure is defined by a three-carbon chain () with the following functional groups:
-
A sulfonate group () at the first carbon, forming an ionic bond with lithium.
-
A bromine atom at the terminal carbon, introducing electrophilic reactivity.
The lithium cation stabilizes the sulfonate anion through electrostatic interactions, creating a crystalline or powder solid under standard conditions . The InChI key BBLXEXPJFSLSFO-UHFFFAOYSA-M further confirms its stereochemical uniqueness .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of lithium(1+) ion 3-bromopropane-1-sulfonate proceeds via a two-step process:
-
Formation of 3-Bromopropane-1-sulfonic Acid:
-
Reactants: 1,3-Dibromopropane and sodium sulfite.
-
Conditions: Ethanol solvent at 80°C for 10 hours.
-
Mechanism: Nucleophilic displacement of bromide by sulfite, yielding sodium 3-bromopropane-1-sulfonate .
-
-
Lithiation:
-
Neutralization of 3-bromopropane-1-sulfonic acid with lithium hydroxide produces the lithium salt:
-
Industrial-Scale Production
Hopax Fine Chemicals and Parchem specialize in manufacturing this compound, offering purities ≥95% . Key challenges include controlling bromide byproducts and optimizing lithiation efficiency.
Physicochemical Properties
Thermal and Solubility Profiles
While explicit data on melting point or decomposition temperature are unavailable, analogous sulfonates exhibit:
-
Solubility: High in water, dimethylformamide (DMF), and ethanol due to ionic character.
-
Stability: Resistant to oxidation but susceptible to hydrolysis under acidic or basic conditions.
Spectroscopic Data
-
IR Spectroscopy: Expected peaks include at 1050–1200 cm and at 500–600 cm.
-
NMR: NMR would show signals for methylene protons adjacent to sulfonate ( 3.0–3.5 ppm) and bromine ( 3.5–4.0 ppm) .
Applications in Advanced Technologies
Lithium-Ion Battery Electrolytes
Lithium(1+) ion 3-bromopropane-1-sulfonate functions as an electrolyte additive, enhancing passivation film formation on graphite anodes . Benefits include:
-
Improved Cycle Life: Suppresses electrolyte decomposition and metal dissolution.
Pharmaceutical Intermediates
The bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), enabling synthesis of sulfonated drug candidates. For example, analogs of this compound are used in ACE inhibitors and antiviral agents .
Surfactants and Polymers
As a sulfonate, it acts as a monomer for anion-exchange membranes or hydrophilic segments in block copolymers. Applications include water treatment and fuel cells .
Comparative Analysis with Related Compounds
Future Research Directions
-
Electrochemical Studies: Quantify ionic conductivity and SEI-forming efficiency in Li-ion cells.
-
Derivatization: Explore bromine substitution reactions to create novel sulfonated polymers.
-
Toxicology: Assess ecotoxicity and occupational exposure limits.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume